
3,5-Dichlorophenol-2,4,6-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorophenol-2,4,6-D3 is a stable isotope-labeled compound, often used as a reference standard in various analytical applications. It is a derivative of phenol, where three hydrogen atoms are replaced by deuterium (D) and two chlorine atoms are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its unique reactivity and is valuable in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenol-2,4,6-D3 typically involves the chlorination of phenol in the presence of a deuterium source. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or thionyl chloride, and a deuterium source like deuterium oxide (D2O). The reaction is carried out under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorophenol-2,4,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenol or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various phenolic derivatives .
Applications De Recherche Scientifique
3,5-Dichlorophenol-2,4,6-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography for the quantification of phenolic compounds.
Environmental Studies: Employed in the analysis of environmental samples to trace the presence of chlorophenols.
Pharmaceutical Research: Utilized in the synthesis of pharmaceuticals and as a tracer in metabolic studies
Mécanisme D'action
The mechanism of action of 3,5-Dichlorophenol-2,4,6-D3 involves its interaction with various molecular targets. The deuterium atoms in the compound provide unique labeling properties, allowing researchers to track its behavior in biological systems. The compound can interact with enzymes and other proteins, influencing their activity and providing insights into metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar reactivity but different substitution pattern.
3,4-Dichlorophenol: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorophenol: Chlorine atoms at the 2 and 6 positions, affecting its reactivity and applications.
Uniqueness
3,5-Dichlorophenol-2,4,6-D3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other chlorophenols .
Propriétés
Formule moléculaire |
C6H4Cl2O |
|---|---|
Poids moléculaire |
166.02 g/mol |
Nom IUPAC |
3,5-dichloro-2,4,6-trideuteriophenol |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D |
Clé InChI |
VPOMSPZBQMDLTM-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


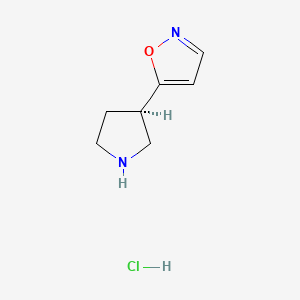
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)
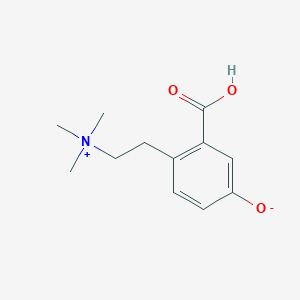
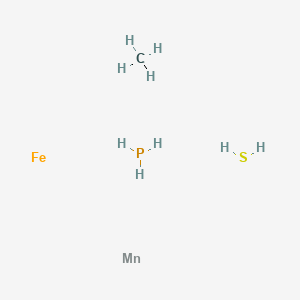
![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
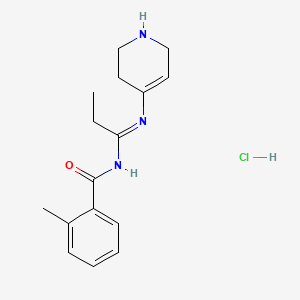
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)


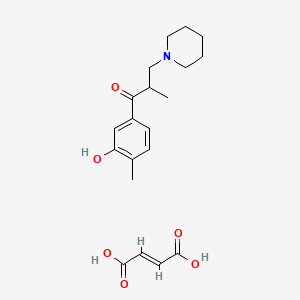
![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
